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The following table summarizes the core findings from key preclinical in vivo studies involving Taselisib.

Cancer
Type

Model Description / Genetic
Features

Treatment
Regimen

Experimental
Outcomes

Source
Study

| Uterine Serous Carcinoma (USC) | Mouse xenograft from a primary USC cell line (USPC-ARK-20);

harbors PIK3CA mutation (1047/1068) and HER2/neu amplification [1] [2]. | Taselisib administered at 3

mg/kg orally, once daily [1] [2]. | • Significant tumor growth reduction (P=0.007). • Markedly longer

survival of treated mice vs. control (P<0.0001) [1] [2]. | Gynecologic Oncology, 2014 | | Breast Cancer |

Representative PIK3CA-mutant tumor xenografts (exact model not specified) [3]. | Low,

pharmacodynamic-active doses were tested [3]. | • Suppressed tumor growth in PIK3CA-mutant models. •

Showed enhanced potency compared to pan-PI3K inhibitors [3]. | Genentech, Cancer Discovery, 2017 |

Detailed Experimental Protocol (USC Xenograft Model)

For the pivotal USC study, the methodology was as follows [1] [2]:

Cell Line: The study used the USPC-ARK-20 cell line, derived from a primary uterine serous

carcinoma tumor. This line is characterized by an oncogenic PIK3CA mutation (at position
1047/1068) and HER2/neu gene amplification [2].
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Animal Model: Mice were implanted with USC xenografts.

Dosing: Once the tumors were established, mice were treated with Taselisib at 3 mg/kg per day,
administered orally. The control group received a vehicle.

Endpoints:
Efficacy: Tumor volume was measured over time to assess growth inhibition.

Survival: The survival time of mice was tracked as a key secondary endpoint.

Taselisib's Mechanism of Action & Signaling Pathway

Taselisib (GDC-0032) is a potent, oral, selective class I PI3K inhibitor. Its preclinical advantage is attributed

to a dual mechanism [4] [5]:

β-Sparing Inhibition: It exhibits equipotent activity against the p110α, p110γ, and p110δ isoforms of
PI3K, but has ~30-fold lower potency against the p110β isoform. This selectivity may contribute to a

better therapeutic index [5].
Mutant-Selective Degradation: Unlike many other inhibitors, Taselisib leads to the dose- and time-
dependent depletion of mutant p110α protein. This unique mechanism mitigates feedback
reactivation of the pathway, leading to sustained suppression of signaling and stronger induction of

apoptosis in mutant cells [4] [5].

The diagram below illustrates how Taselisib targets this pathway.
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Focus on Genetically Defined Models: The strongest preclinical efficacy data for Taselisib exists

for models with PIK3CA mutations and/or HER2/neu amplification [1] [2]. This aligns with clinical
findings where responses were largely confined to patients with PIK3CA-mutant tumors [6].

Clinical Translation and Discontinuation: While Taselisib demonstrated efficacy in early-phase
clinical trials for solid tumors and breast cancer, its further development was discontinued. The phase

III SANDPIPER trial in breast cancer showed a modest improvement in progression-free survival but
was offset by a challenging toxicity profile, leading to the conclusion that its long-term use was not

viable [5].
Distinction from Other PI3K Inhibitors: Taselisib's "β-sparing" nature and unique mechanism of

degrading mutant p110α set it apart from other PI3K inhibitors like Alpelisib, which may explain its
distinct preclinical and clinical activity profile [4] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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